molecular formula C7H5Cl3N2O2 B1603863 Ethyl 2,4,6-trichloropyrimidine-5-carboxylate CAS No. 87848-14-4

Ethyl 2,4,6-trichloropyrimidine-5-carboxylate

Cat. No.: B1603863
CAS No.: 87848-14-4
M. Wt: 255.5 g/mol
InChI Key: JKMWTSMRYUNCAK-UHFFFAOYSA-N
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Description

Ethyl 2,4,6-trichloropyrimidine-5-carboxylate is a heterocyclic compound belonging to the pyrimidine family. It is characterized by the presence of three chlorine atoms at positions 2, 4, and 6 on the pyrimidine ring, and an ethyl ester group at position 5. This compound is of significant interest due to its versatile applications in organic synthesis, pharmaceuticals, and agrochemicals.

Properties

IUPAC Name

ethyl 2,4,6-trichloropyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl3N2O2/c1-2-14-6(13)3-4(8)11-7(10)12-5(3)9/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKMWTSMRYUNCAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(N=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10615861
Record name Ethyl 2,4,6-trichloropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10615861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87848-14-4
Record name Ethyl 2,4,6-trichloropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10615861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction of Barbituric Acid with Phosphorus Oxychloride

  • Barbituric acid is reacted with phosphorus oxychloride (POCl₃), optionally in the presence of a catalyst such as dimethylaniline or N,N-diethylaniline.
  • This reaction replaces the hydroxyl groups with chlorine atoms at the 2,4,6 positions of the pyrimidine ring.
  • The reaction is typically conducted at temperatures ranging from room temperature to about 80 °C.
  • The reaction proceeds via initial formation of chlorinated intermediates, followed by further chlorination steps.

Two-Step Chlorination Process

  • A novel and improved process involves a two-step chlorination:
    • Reaction of barbituric acid with POCl₃ at 50–80 °C.
    • Subsequent reaction with phosphorus pentachloride (PCl₅) or phosphorus trichloride (PCl₃) plus chlorine at 20–80 °C.
  • This method achieves higher yields (90–94% theoretical) and avoids aqueous work-up, minimizing wastewater and simplifying purification by distillation.
  • The product is essentially free of over-chlorinated impurities such as 2,4,5,6-tetrachloropyrimidine and water.

Preparation of this compound

The esterified compound is prepared by chlorination of ethyl 2,4-dihydroxypyrimidine-5-carboxylate or related esters under similar conditions as for the parent pyrimidine.

Chlorination Using Phosphorus Oxychloride and Tertiary Amines

  • The ethyl ester of 2,4-dihydroxypyrimidine-5-carboxylate is treated with POCl₃ at low temperatures (around 0–10 °C).
  • After initial chlorination, tertiary amines such as N,N-diethylaniline are added slowly at 0 °C.
  • The reaction mixture is then refluxed for extended periods (e.g., 18 hours) to complete chlorination.
  • This method yields this compound in good yields (approximately 80–85%).

Work-Up and Purification

  • After completion, the reaction mixture is poured into ice water to quench.
  • The product is extracted with organic solvents such as ethyl acetate.
  • The organic phase is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.
  • Final purification may involve recrystallization or distillation to achieve high purity.

Comparative Data Table of Preparation Methods

Method Description Key Reagents Conditions Yield (%) Notes
Barbituric acid + POCl₃ + dimethylaniline (aqueous workup) Barbituric acid, POCl₃, dimethylaniline 50–80 °C, aqueous extraction ~85 Produces wastewater; requires large amine quantities
Two-step chlorination: POCl₃ then PCl₅/PCl₃ + Cl₂ Barbituric acid, POCl₃, PCl₅/PCl₃, Cl₂ 20–80 °C, nonaqueous distillation 90–94 Higher yield; avoids wastewater; simpler distillation
Ethyl 2,4-dihydroxypyrimidine-5-carboxylate + POCl₃ + N,N-diethylaniline Ethyl ester, POCl₃, N,N-diethylaniline 0–10 °C addition, then reflux ~80–85 Requires long reflux; extraction with ethyl acetate

Research Findings and Industrial Considerations

  • The two-step chlorination method is preferred industrially due to higher yield, reduced waste, and ease of purification by distillation.
  • Avoiding aqueous work-up eliminates the generation of phosphate- and amine-containing wastewater, improving environmental compliance.
  • The presence of tertiary amines is necessary to facilitate chlorination but must be optimized to balance yield and process complexity.
  • Reaction temperatures are critical: lower temperatures prevent formation of insoluble polyphosphorus byproducts that complicate processing.
  • The final product's purity is enhanced by heating the crude product at 130–170 °C for several hours followed by distillation, removing residual phosphorus compounds.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,4,6-trichloropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in solvents such as ethanol or methanol.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous solution.

Major Products Formed:

    Nucleophilic Substitution: Substituted pyrimidine derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Hydrolysis: Pyrimidine-5-carboxylic acid.

Mechanism of Action

The mechanism of action of ethyl 2,4,6-trichloropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The chlorine atoms and ester group facilitate binding to enzymes and receptors, leading to inhibition or modulation of their activity. The compound can interfere with nucleic acid synthesis and protein function, making it a potential candidate for drug development .

Comparison with Similar Compounds

  • Ethyl 2,4-dichloropyrimidine-5-carboxylate
  • 2,4,6-trichloropyrimidine
  • 2,4-dichloropyrimidine

Comparison: Ethyl 2,4,6-trichloropyrimidine-5-carboxylate is unique due to the presence of three chlorine atoms, which enhances its reactivity and potential for substitution reactions compared to its analogs. The ethyl ester group also provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis .

Biological Activity

Ethyl 2,4,6-trichloropyrimidine-5-carboxylate is a chlorinated derivative of pyrimidine with significant potential in pharmaceutical applications. This article reviews its biological activity, focusing on antimicrobial properties, interactions with biological targets, and implications for drug development.

Chemical Structure and Properties

This compound has the molecular formula C7H5Cl3N2O2\text{C}_7\text{H}_5\text{Cl}_3\text{N}_2\text{O}_2 and an average molecular weight of approximately 255.48 g/mol. The compound features three chlorine atoms at positions 2, 4, and 6 of the pyrimidine ring and an ethyl ester functional group at the 5-position. This unique structure enhances its reactivity and biological interactions compared to simpler derivatives.

Biological Activity

Antimicrobial Properties
Preliminary studies suggest that this compound exhibits promising antimicrobial and antifungal activities. These properties are attributed to its ability to disrupt microbial cell functions through interactions with essential enzymes or receptors. Further research is necessary to elucidate the specific mechanisms of action and efficacy against various pathogens .

Enzyme Inhibition
The compound's chlorinated pyrimidine structure is known for its ability to interact with biological targets such as kinases and enzymes involved in cellular processes. For instance, pyrimidine derivatives have been shown to inhibit phosphoinositide 3-kinase (PI3K), a key player in cancer cell proliferation . this compound may exhibit similar inhibitory effects, making it a candidate for further exploration in cancer therapeutics.

Case Studies and Research Findings

  • Antifungal Activity
    A study investigated the antifungal properties of various chlorinated pyrimidines, including this compound. The results indicated that this compound could inhibit fungal growth in vitro, suggesting its potential as a therapeutic agent against fungal infections .
  • Anticancer Potential
    Research into related pyrimidine compounds has demonstrated their ability to induce apoptosis in cancer cell lines. For example, compounds structurally similar to this compound showed significant cytotoxic effects against ovarian cancer cells (A2780), indicating a potential pathway for developing new anticancer drugs .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of selected pyrimidine derivatives compared to this compound:

Compound NameMolecular FormulaBiological Activity
This compoundC₇H₅Cl₃N₂O₂Antimicrobial, potential anticancer
2-Amino-4-chloropyrimidineC₄H₄ClN₅Inhibits specific kinases; anticancer activity
2-Chloro-4-methylpyrimidineC₅H₆ClN₃Moderate antimicrobial properties
2,4-DichloropyrimidineC₄H₃Cl₂N₃Antiviral activity; inhibits viral replication

Q & A

Q. Table 1: Optimization of Reaction Conditions

StepSolventCatalystTemp (°C)Yield (%)
ChlorinationPOCl₃DMF11078–85
EsterificationEthanolH₂SO₄8090–95

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • ¹H NMR : Expect a triplet for the ethyl group (δ 1.3–1.5 ppm, CH₃) and a quartet for the ester oxygen-bound CH₂ (δ 4.3–4.5 ppm). Absence of aromatic protons confirms full chlorination.
  • ¹³C NMR : Peaks at δ 160–165 ppm (C=O ester), 100–110 ppm (C-Cl), and 60–65 ppm (ester CH₂).
  • Mass Spectrometry (EI-MS) : Look for molecular ion [M]⁺ at m/z 269 (C₇H₅Cl₃N₂O₂).
  • IR : Strong absorption at ~1720 cm⁻¹ (ester C=O) and 750 cm⁻¹ (C-Cl).

Advanced: How do electronic effects govern the reactivity of this compound in nucleophilic substitution?

Methodological Answer:
The chlorine atoms at positions 2, 4, and 6 are electron-withdrawing, activating the pyrimidine ring for nucleophilic aromatic substitution (NAS). However, steric and electronic factors influence regioselectivity:

  • Position 4 : Most reactive due to lower steric hindrance and conjugation with the ester group.
  • Position 2/6 : Less reactive due to steric crowding.

Q. Experimental Strategy :

  • Use kinetic studies with varying nucleophiles (e.g., amines, alkoxides) to map substitution patterns.
  • Computational analysis (DFT) can predict charge distribution and transition states.

Advanced: How can researchers resolve contradictions in reported catalytic efficiencies for cross-coupling reactions involving this compound?

Methodological Answer:
Discrepancies often arise from differences in:

  • Catalyst System : Pd(PPh₃)₄ vs. CuI/ligand systems for Ullmann coupling.
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) favor ionization, enhancing reactivity.
  • Moisture Control : Trace water deactivates catalysts like Pd.

Q. Resolution Protocol :

Replicate experiments under inert (glovebox) conditions.

Use Design of Experiments (DoE) to isolate variables (e.g., catalyst loading, solvent).

Q. Table 2: Cross-Coupling Efficiency Comparison

CatalystSolventTemp (°C)Conversion (%)
Pd(PPh₃)₄DMF10092
CuI/PhenanthrolineDMSO12065

Methodological: What strategies optimize regioselectivity in modifying this compound for drug discovery?

Answer:

  • Directed Metalation : Use a directing group (e.g., boronic ester) to guide substitution.
  • Protection/Deprotection : Temporarily block reactive sites (e.g., ester reduction to alcohol) to focus modification on specific positions.
  • Computational Screening : Perform molecular docking to prioritize substituents that enhance target binding.

Data Analysis: How can computational modeling elucidate the role of this compound in reaction mechanisms?

Answer:

  • Density Functional Theory (DFT) : Calculate bond dissociation energies and transition states for substitution pathways.
  • Molecular Dynamics (MD) : Simulate solvation effects and intermediate stability.
  • QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with bioactivity in derivatives.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,4,6-trichloropyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2,4,6-trichloropyrimidine-5-carboxylate

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